N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine
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Overview
Description
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine is an organic compound that features a complex structure with two pyridine rings connected via a dimethylamino group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine typically involves multiple steps. One common method involves the reaction of pyridine derivatives with dimethylamine and formaldehyde under controlled conditions. The process can be summarized as follows:
Formation of Intermediate: Pyridine-2-carbaldehyde reacts with dimethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structure allows it to interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridin-4-amine: A simpler analog with a single pyridine ring.
N,N-dimethyl-3-aminomethylpyridine: Similar structure but lacks the second pyridine ring.
Uniqueness
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine is unique due to its dual pyridine rings connected via a dimethylamino group and a methylene bridge. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18(2)14-13(4-3-7-17-14)11-16-10-12-5-8-15-9-6-12/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFDYSUCHPXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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